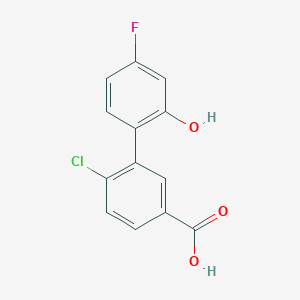
6-Chloro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid (6-Cl-2-F-2-HPA) is an organic compound with a molecular formula of C8H6ClFO3. It is a white crystalline solid that has a melting point of about 150°C and a boiling point of about 245°C. It is soluble in water and organic solvents such as ethanol and methanol. 6-Cl-2-F-2-HPA is a versatile compound that is used in many scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
6-Cl-2-F-2-HPA is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of certain hormones on cell proliferation, as well as the effects of certain drugs on the central nervous system. It has also been used to study the effects of certain toxins on the liver and other organs, as well as the effects of certain drugs on the immune system. In addition, 6-Cl-2-F-2-HPA has been used to study the effects of certain enzymes on the metabolism of carbohydrates and lipids.
Mechanism of Action
The mechanism of action of 6-Cl-2-F-2-HPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and pain. It has also been suggested that 6-Cl-2-F-2-HPA may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-Cl-2-F-2-HPA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, it has been shown to have anti-oxidant, anti-viral, and anti-microbial properties. Furthermore, 6-Cl-2-F-2-HPA has been shown to have neuroprotective effects, as well as to possess anti-diabetic and anti-obesity properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Cl-2-F-2-HPA in laboratory experiments include its low toxicity, its low cost, and its stability in a variety of solvents. In addition, it is relatively easy to synthesize and it is readily available. The main limitation of using 6-Cl-2-F-2-HPA in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 6-Cl-2-F-2-HPA. These include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. Furthermore, research could be conducted into the potential use of 6-Cl-2-F-2-HPA as an antioxidant or as a neuroprotective agent. Finally, further research could be conducted into its potential use as an anti-diabetic or anti-obesity agent.
Synthesis Methods
The synthesis method of 6-Cl-2-F-2-HPA involves the reaction of 4-fluoro-2-hydroxybenzoic acid and chlorine in the presence of a base such as potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 70°C. The reaction is typically complete within two hours.
properties
IUPAC Name |
2-chloro-6-(4-fluoro-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-2-9(12(10)13(17)18)8-5-4-7(15)6-11(8)16/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLJOYMASDYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689429 |
Source


|
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-59-6 |
Source


|
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














